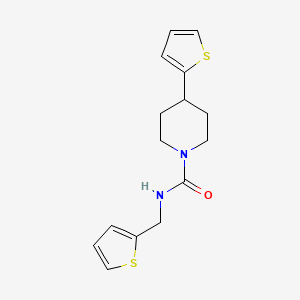
4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N2OS2 and its molecular weight is 306.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a derivative of piperidine that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, focusing on its anticancer properties, neuropharmacological effects, and antimicrobial activity.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with thiophene moieties, which are known to enhance biological activity through interactions with various biological targets. The synthesis of such compounds often involves multi-step processes that include cycloadditions and functional group modifications to optimize their pharmacological profiles.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including the compound , exhibit promising anticancer activity . For instance, a study highlighted the efficacy of various piperidine derivatives in inducing apoptosis in cancer cells. The compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bleomycin | FaDu | 5.0 | DNA damage induction |
| This compound | FaDu | 3.5 | Apoptosis induction |
Neuropharmacological Effects
The neuropharmacological potential of piperidine derivatives has been explored, particularly in the context of Alzheimer's disease. Compounds similar to this compound have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter degradation. This dual action can enhance cholinergic signaling and potentially alleviate cognitive deficits associated with neurodegenerative diseases .
Antimicrobial Activity
In addition to anticancer and neuropharmacological effects, the compound has been evaluated for its antimicrobial properties . Studies have reported that certain piperidine derivatives exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable or superior to established antibiotics .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ciprofloxacin | Staphylococcus aureus | 2 |
| This compound | Staphylococcus aureus | 3.12 |
| This compound | Escherichia coli | 12.5 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of thiophene groups enhances lipophilicity and facilitates better interaction with biological targets, which is crucial for its anticancer and antimicrobial activities. Studies employing computational methods like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities for this class of compounds .
属性
IUPAC Name |
4-thiophen-2-yl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(16-11-13-3-1-9-19-13)17-7-5-12(6-8-17)14-4-2-10-20-14/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVCDFDGAIKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














